molecular formula C18H14BrN5O3 B11981044 N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-54-3

N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11981044
CAS No.: 302918-54-3
M. Wt: 428.2 g/mol
InChI Key: QRCWKNWUYFRLQF-RGVLZGJSSA-N
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Description

N’-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated precursor reacts with the pyrazole intermediate.

    Formation of the Carbohydrazide: The carbohydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.

    Introduction of the Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or nitrophenyl group.

    Reduction: The major product is typically the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N’-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and nitrophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Chlorophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(1-(4-Methylphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine or methyl groups.

Properties

CAS No.

302918-54-3

Molecular Formula

C18H14BrN5O3

Molecular Weight

428.2 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14BrN5O3/c1-11(12-5-7-14(19)8-6-12)20-23-18(25)17-10-16(21-22-17)13-3-2-4-15(9-13)24(26)27/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

QRCWKNWUYFRLQF-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br

Origin of Product

United States

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